Product packaging for Xanthosine 5'-(trihydrogen diphosphate)(Cat. No.:)

Xanthosine 5'-(trihydrogen diphosphate)

Cat. No.: B1195962
M. Wt: 444.19 g/mol
InChI Key: YMOPVQQBWLGDOD-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthosine 5'-(trihydrogen diphosphate), also commonly referred to as Xanthosine Diphosphate (XDP), is a purine ribonucleotide derivative that serves as a significant intermediate in cellular nucleotide metabolic pathways . As a non-canonical purine nucleotide, it is primarily recognized as a substrate for specific enzymes, including dinucleoside tetraphosphate (EC 3.6.1.17) and nucleoside-triphosphate pyrophosphatase (EC 3.6.1.19) . Its role is particularly critical in the purine metabolism pathway, where it is involved in the biosynthesis and interconversion of purine nucleotides . Researchers utilize this compound to study the mechanisms of nucleotide-processing enzymes and to investigate the regulation of purine salvage pathways . Beyond its fundamental metabolic role, advanced analytical methods, such as square-wave cathodic adsorptive stripping voltammetry, have been developed for the trace determination of Xanthosine 5'-Diphosphate, leveraging its adsorptive properties on a mercury electrode surface for highly sensitive detection in research settings . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O12P2 B1195962 Xanthosine 5'-(trihydrogen diphosphate)

Properties

Molecular Formula

C10H14N4O12P2

Molecular Weight

444.19 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H14N4O12P2/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1

InChI Key

YMOPVQQBWLGDOD-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O

Origin of Product

United States

Biosynthesis Pathways of Xanthosine 5 Trihydrogen Diphosphate

De Novo Purine (B94841) Nucleotide Synthesis Leading to Xanthosine (B1684192)

The de novo pathway for purine synthesis is a highly conserved, multi-step process that culminates in the formation of Inosine (B1671953) Monophosphate (IMP). aklectures.com From this crucial branch point, the pathway diverges to produce either adenine (B156593) or guanine (B1146940) nucleotides. researchgate.netnih.gov The synthesis of XDP precursors is the first committed step in the guanine nucleotide branch of this pathway. wikipedia.org

Inosine Monophosphate (IMP) as a Precursor

Inosine Monophosphate (IMP) is the foundational product of the de novo purine synthesis pathway. wikipedia.org It serves as the common precursor for both Adenosine (B11128) Monophosphate (AMP) and Guanosine (B1672433) Monophosphate (GMP). researchgate.netnih.gov The pathway leading to guanine nucleotides, and therefore to xanthosine derivatives, begins exclusively with IMP. uni-hannover.de This positions IMP at a critical regulatory juncture, controlling the flux of intermediates toward either the adenine or guanine nucleotide pools. ontosight.ai

Role of IMP Dehydrogenase in Xanthosine Monophosphate (XMP) Formation

The conversion of IMP to Xanthosine Monophosphate (XMP) is the first irreversible and rate-limiting step in the biosynthesis of guanine nucleotides. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH). wikipedia.org The reaction involves the NAD⁺-dependent oxidation of IMP. wikipedia.org Specifically, the mechanism includes a redox reaction where a hydride is transferred to NAD⁺, creating NADH, followed by a hydrolysis step that releases XMP from the enzyme. wikipedia.org This enzymatic step is a crucial point of regulation and is a target for various therapeutic agents, including immunosuppressants. nih.gov

Reaction StepSubstrateEnzymeProductCofactor
Oxidation Inosine Monophosphate (IMP)IMP Dehydrogenase (IMPDH)Xanthosine Monophosphate (XMP)NAD⁺

Salvage Pathways for Xanthosine 5'-(trihydrogen diphosphate) Precursors

In addition to de novo synthesis, cells can utilize salvage pathways to recycle purine nucleosides, conserving the energy that would be expended in building them from scratch. ebi.ac.uklenovo.com While salvage pathways for adenosine, inosine, and guanosine are well-established, xanthosine is salvaged through a distinct mechanism. nih.govresearchgate.net

Conversion of Xanthosine to XMP via Phosphotransferase Activity

Research has shown that xanthosine can be directly converted to XMP through the phosphotransferase activity of a specific enzyme, bypassing the need for initial conversion to a free purine base. nih.govresearchgate.net This pathway allows cells to directly utilize xanthosine from extracellular sources or from nucleotide catabolism.

Cytosolic 5'-Nucleotidase Involvement in Xanthosine Phosphorylation

The key enzyme responsible for the salvage of xanthosine is cytosolic 5'-nucleotidase (cN-II). nih.govresearchgate.net This enzyme exhibits phosphotransferase activity, where it transfers a phosphate (B84403) group from a donor molecule to xanthosine, forming XMP. nih.govresearchgate.net Studies conducted in rat brain extracts and intact human cells have demonstrated that IMP is the preferred phosphate donor for this reaction. nih.govresearchgate.net This pathway effectively circumvents the IMP dehydrogenase step of the de novo pathway. nih.govresearchgate.net

Salvage ReactionSubstratesEnzymeProducts
Phosphorylation Xanthosine + Inosine Monophosphate (IMP)Cytosolic 5'-Nucleotidase (cN-II)Xanthosine Monophosphate (XMP) + Inosine

Phosphorylation of Xanthosine Monophosphate (XMP) to Xanthosine 5'-(trihydrogen diphosphate)

The final step in the formation of XDP is the phosphorylation of XMP. This conversion is catalyzed by a class of enzymes known as nucleoside monophosphate kinases (NMPKs). nih.govwikipedia.orgpasteur.fr These enzymes facilitate the transfer of the terminal (gamma) phosphate group from a nucleoside triphosphate, typically ATP, to a nucleoside monophosphate. aklectures.comwikipedia.orgwikibooks.org The general reaction is:

NMP + ATP ⇌ NDP + ADP

While XMP can be phosphorylated to XDP by an NMPK, it is important to note that in the primary pathway for guanine nucleotide synthesis, XMP is most commonly converted first to Guanosine Monophosphate (GMP) by the enzyme GMP synthase. researchgate.netwikipedia.org The resulting GMP is then efficiently phosphorylated to Guanosine Diphosphate (B83284) (GDP) by a specific NMPK called guanylate kinase. wikipedia.orgnih.gov However, the direct phosphorylation of XMP to XDP can occur, leading to the formation of Xanthosine 5'-(trihydrogen diphosphate).

Enzyme ClassReaction CatalyzedSubstratesProducts
Nucleoside Monophosphate Kinase (NMPK) Phosphoryl TransferXanthosine Monophosphate (XMP) + Adenosine Triphosphate (ATP)Xanthosine 5'-(trihydrogen diphosphate) (XDP) + Adenosine Diphosphate (ADP)

Interconversion of Xanthosine 5'-(trihydrogen diphosphate) with Xanthosine 5'-(trihydrogen triphosphate) (XTP)

The metabolic fate of Xanthosine 5'-(trihydrogen diphosphate), hereafter referred to as XDP, is intrinsically linked to its triphosphate form, Xanthosine 5'-(trihydrogen triphosphate) (XTP), through a dynamic and reversible interconversion process. This biochemical equilibrium is maintained by the actions of specific enzyme families that catalyze the addition or removal of a terminal phosphate group. These reactions are fundamental for managing the cellular pool of purine nucleotides.

The conversion of XDP to XTP is a phosphorylation event primarily catalyzed by the enzyme family known as Nucleoside-diphosphate kinases (NDPKs). wikipedia.org These enzymes are responsible for the synthesis of most nucleoside triphosphates (NTPs) used in various cellular processes, with the exception of Adenosine triphosphate (ATP). wikipedia.orgebi.ac.uk NDPKs facilitate the transfer of a terminal phosphate group from a donor nucleoside triphosphate, which is typically ATP, to an acceptor nucleoside diphosphate, such as XDP. wikipedia.orgebi.ac.uk

The general reaction is as follows: XDP + ATP ⇌ XTP + ADP

This reaction proceeds via a "ping-pong" mechanism, a characteristic kinetic feature of this enzyme class. wikipedia.orgnih.gov In this two-step process, the enzyme first accepts the terminal phosphate group from the donor (e.g., ATP), forming a high-energy phosphohistidine (B1677714) intermediate within the enzyme's active site. wikipedia.orgebi.ac.uk Subsequently, the phosphorylated enzyme transfers this phosphate group to the acceptor nucleoside diphosphate (XDP) to form the final product, XTP. ebi.ac.uk NDPKs are noted for their broad substrate specificity, showing little preference for the type of nucleoside base, and they are capable of phosphorylating both ribonucleoside and deoxyribonucleoside diphosphates. wikipedia.orgebi.ac.uk While they act on a wide range of nucleotides, studies on human NDPK have shown the highest reaction rates for guanine nucleotides, followed by adenine nucleotides. nih.gov

Conversely, the conversion of XTP back to XDP involves the removal of the terminal phosphate group. This dephosphorylation can occur through several enzymatic pathways. The reverse action of NDPK can catalyze this reaction, where XTP acts as the phosphate donor to an acceptor like ADP or GDP. Additionally, specific hydrolases can facilitate this conversion. Enzymes with XTP diphosphatase activity, such as inosine triphosphate pyrophosphatase (ITPase) or other XTP/DITP diphosphatases, catalyze the hydrolysis of XTP. ontosight.aimedchemexpress.comumaryland.edu These enzymes play a crucial role in sanitizing the nucleotide pool by removing non-canonical purine nucleotides like XTP, hydrolyzing them to their respective diphosphate forms. ontosight.aiumaryland.edu

The reaction catalyzed by these pyrophosphatases is: XTP + H₂O → XDP + PPi (inorganic pyrophosphate) ontosight.ai

This regulation of the XDP and XTP balance is vital for maintaining the integrity of nucleic acid synthesis by preventing the incorporation of alternative nucleotides. ontosight.ai

Table 1: Key Enzymes in the Interconversion of XDP and XTP

Enzyme Family Reaction Direction Substrates Products Mechanism
Nucleoside-diphosphate kinase (NDPK) XDP → XTP XDP, ATP (or other NTP) XTP, ADP (or other NDP) Ping-pong mechanism with a phosphohistidine intermediate. wikipedia.org
Nucleoside-diphosphate kinase (NDPK) XTP → XDP XTP, ADP (or other NDP) XDP, ATP (or other NTP) Reversible ping-pong mechanism. wikipedia.org

| XTP Diphosphatase (e.g., ITPase) | XTP → XDP | XTP, H₂O | XDP, Inorganic Pyrophosphate | Hydrolysis. ontosight.ai |

Table of Compounds

Compound Name Abbreviation
Adenosine diphosphate ADP
Adenosine triphosphate ATP
Guanosine diphosphate GDP
Inosine triphosphate ITP
Xanthosine 5'-(trihydrogen diphosphate) XDP

Metabolic Roles and Interconversions of Xanthosine 5 Trihydrogen Diphosphate

Centrality within Purine (B94841) Metabolism

Xanthosine (B1684192) 5'-triphosphate is a central, albeit transient, molecule in the de novo pathway of purine biosynthesis. umaryland.edu Its metabolic significance is intrinsically linked to its monophosphate precursor, Xanthosine monophosphate (XMP). XMP serves as the direct intermediate at the branch point leading from inosine (B1671953) monophosphate (IMP), the first fully formed purine nucleotide, to the synthesis of guanine (B1146940) nucleotides. droracle.aiwikipedia.org

The formation of XMP is catalyzed by the enzyme IMP dehydrogenase (IMPDH), which oxidizes IMP. droracle.ai This reaction is a rate-limiting step in the synthesis of guanosine (B1672433) monophosphate (GMP). droracle.ai Once formed, XMP is then phosphorylated to Xanthosine 5'-diphosphate (XDP) and subsequently to XTP, although its primary metabolic fate is the direct amination of XMP to GMP. wikipedia.org The accumulation of XTP can occur through the unwanted phosphorylation of XMP, particularly when downstream pathways are altered or under conditions of metabolic stress. nih.gov Additionally, XTP can be formed by the deamination of guanosine triphosphate (GTP), for instance, under conditions of oxidative or nitrosative stress. nih.gov

To prevent the accumulation of this noncanonical nucleotide, cells possess "house-cleaning" enzymes, such as inosine triphosphate pyrophosphatase (ITPase) and other nucleoside-triphosphate pyrophosphatases, which hydrolyze XTP back to its monophosphate form (XMP), thereby cleansing the nucleotide pool. umaryland.edunih.gov

Role as a Substrate for Downstream Nucleotide Synthesis

The primary role of the xanthosine nucleotide scaffold is to serve as the immediate precursor for all de novo synthesized guanine nucleotides.

The conversion of XMP to guanosine monophosphate (GMP) is the final, committed step in the de novo synthesis of guanine nucleotides. nih.gov This irreversible reaction is catalyzed by the enzyme GMP synthetase (GMPS). nih.govnih.gov The reaction mechanism involves two steps that occur in distinct active sites of the enzyme:

The ATP pyrophosphatase (ATPPase) unit activates XMP by using ATP to form an adenyl-XMP intermediate, releasing pyrophosphate. nih.gov

The glutamine amidotransferase (GATase) unit hydrolyzes glutamine to produce ammonia (B1221849), which is then channeled to the ATPPase active site. nih.govnih.gov The ammonia attacks the adenyl-XMP intermediate, displacing AMP and forming GMP. nih.gov

This conversion is crucial for providing the necessary GMP, which is subsequently phosphorylated to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP) for various cellular functions. droracle.ai

The pathway through XMP is the principal source for the de novo generation of the entire guanine nucleotide pool (GMP, GDP, and GTP). The activity of IMP dehydrogenase, the enzyme that produces XMP, is a critical regulatory point and is subject to feedback inhibition by GMP, which helps to balance the synthesis of adenine (B156593) and guanine nucleotides. uh.edu

Furthermore, an alternative salvage pathway exists where the nucleoside xanthosine can be directly salvaged to XMP. This reaction is catalyzed by the phosphotransferase activity of cytosolic 5'-nucleotidase, using IMP as the preferred phosphate (B84403) donor. nih.gov This pathway circumvents the rate-limiting IMP dehydrogenase step and can contribute to the repletion of guanine nucleotide pools, particularly under conditions where the de novo pathway is inhibited. nih.gov The regulation of these pathways ensures a steady and balanced supply of guanine nucleotides essential for processes like signal transduction, energy transfer, and nucleic acid synthesis. droracle.ainih.gov

Participation in Energy Transfer Mechanisms

Similar to other nucleoside triphosphates like ATP and GTP, Xanthosine 5'-triphosphate contains high-energy phosphoanhydride bonds. nih.gov The hydrolysis of these bonds, particularly the terminal pyrophosphate group to yield XMP, is an energetically favorable process. nih.gov

Specific Metabolic Cycles and Branches

Involvement in Caffeine (B1668208) Biosynthesis in Plants

Xanthosine 5'-(trihydrogen diphosphate), a purine nucleotide, serves as a precursor to xanthosine, the direct substrate for the caffeine biosynthesis pathway in plants like tea (Camellia sinensis) and coffee (Coffea arabica). researchgate.netresearchgate.net The pathway begins after the conversion of xanthosine precursors, such as Xanthosine monophosphate (XMP), to xanthosine. nih.gov The main biosynthetic route from xanthosine to caffeine is a well-established four-step process involving three key methylation steps. researchgate.netnih.gov

The initial and committed step is the methylation of xanthosine to form 7-methylxanthosine (B1261978). nih.gov This reaction is catalyzed by the enzyme 7-methylxanthosine synthase (xanthosine 7-N-methyltransferase). researchgate.netnih.gov Following this, 7-methylxanthosine is converted to 7-methylxanthine (B127787) by the action of an N-methylnucleosidase, which hydrolyzes the ribose group. researchgate.net The subsequent two steps involve further methylations. Theobromine (B1682246) synthase catalyzes the conversion of 7-methylxanthine to theobromine. researchgate.net In the final step, caffeine synthase catalyzes the methylation of theobromine to produce caffeine. researchgate.net It is noteworthy that some enzymes in this pathway, particularly caffeine synthase, exhibit broad substrate specificity, which can lead to minor alternative pathways, such as the formation of paraxanthine (B195701) from 7-methylxanthine. researchgate.netnih.gov

The enzymes central to this pathway belong to the N-methyltransferase (NMT) family and utilize S-adenosyl-L-methionine (SAM) as the methyl group donor for the methylation reactions. nih.gov The expression levels of the genes encoding these N-methyltransferases can vary among different plant cultivars, which contributes to the differences observed in caffeine content.

Key Enzymes in Caffeine Biosynthesis from Xanthosine

Step Substrate Enzyme Product
1 Xanthosine 7-methylxanthosine synthase (EC 2.1.1.158) 7-methylxanthosine
2 7-methylxanthosine N-methylnucleosidase (EC 3.2.2.25) 7-methylxanthine
3 7-methylxanthine Theobromine synthase (EC 2.1.1.159) Theobromine

Interplay with the S-Adenosyl-L-Methionine (SAM) Cycle

The biosynthesis of caffeine is intrinsically linked to the S-Adenosyl-L-methionine (SAM) cycle, as SAM is the essential methyl donor for the three methylation steps in the pathway. mdpi.comoup.com In each of these reactions, SAM donates its methyl group and is converted into S-adenosyl-L-homocysteine (SAH). researchgate.netnih.gov

For the caffeine biosynthesis pathway to be sustained, the SAM pool must be continuously regenerated. This is achieved through the SAM cycle. The SAH produced during the methylation steps is hydrolyzed by SAH hydrolase into adenosine (B11128) and L-homocysteine. nih.gov The L-homocysteine is then re-methylated to form methionine, which can be subsequently converted back into SAM, thus completing the cycle. nih.gov

Interestingly, the adenosine released from the hydrolysis of SAH can also be channeled back into the purine nucleotide pool to serve as a precursor for caffeine synthesis itself. nih.govmdpi.com Research has shown that adenosine derived from SAH is utilized for the synthesis of the purine ring of caffeine. nih.gov The proposed major route for this is the conversion of adenosine to adenine, then to adenosine monophosphate (AMP), which is subsequently converted through inosine monophosphate (IMP) and xanthosine monophosphate (XMP) to xanthosine, the starting substrate for caffeine synthesis. nih.govmdpi.com This creates a direct metabolic link where a product of the SAM cycle (adenosine) can be recycled to fuel the very pathway it supports. researchgate.netnih.gov This efficient recycling mechanism highlights the tightly regulated and interconnected nature of these metabolic pathways in caffeine-producing plants.

Interaction between Caffeine Biosynthesis and the SAM Cycle

Process Molecule In Molecule Out Cycle Description
Methylation S-adenosyl-L-methionine (SAM) S-adenosyl-L-homocysteine (SAH) Caffeine Biosynthesis SAM provides the methyl group for the synthesis of 7-methylxanthosine, theobromine, and caffeine. researchgate.net
Hydrolysis S-adenosyl-L-homocysteine (SAH) Adenosine, L-homocysteine SAM Cycle SAH is broken down to regenerate precursors for SAM and to provide adenosine. nih.gov
Regeneration L-homocysteine Methionine SAM Cycle L-homocysteine is re-methylated to form methionine, a precursor to SAM. nih.gov

Table of Mentioned Chemical Compounds

Compound Name
7-methylxanthine
7-methylxanthosine
Adenosine
Adenosine monophosphate (AMP)
Caffeine
Homocysteine
Inosine monophosphate (IMP)
L-homocysteine
Methionine
Paraxanthine
S-adenosyl-L-homocysteine (SAH)
S-Adenosyl-L-methionine (SAM)
Theobromine
Xanthine (B1682287)
Xanthosine
Xanthosine 5'-(trihydrogen diphosphate)

Enzymology of Xanthosine 5 Trihydrogen Diphosphate Metabolism

Enzymes Catalyzing Xanthosine (B1684192) 5'-(trihydrogen diphosphate) Synthesis

The primary route for the synthesis of Xanthosine 5'-(trihydrogen diphosphate) (XDP) is through the phosphorylation of its precursor, Xanthosine 5'-monophosphate (XMP). This reaction is catalyzed by a class of enzymes known as nucleoside monophosphate kinases (NMPKs).

Specifically, the enzyme Guanylate Kinase (GMPK), also referred to as ATP:GMP phosphotransferase, is responsible for this conversion. wikipedia.orgnih.gov GMPK's principal role is to catalyze the reversible, ATP-dependent phosphorylation of guanosine (B1672433) monophosphate (GMP) to guanosine diphosphate (B83284) (GDP). wikipedia.orgnih.gov Given the structural similarity between GMP and XMP, GMPK is the key enzyme that phosphorylates XMP to yield XDP, a critical step in the purine (B94841) metabolism pathway. wikipedia.orgnih.gov This function places GMPK at a crucial intersection of both de novo and salvage pathways for purine synthesis. nih.gov In vertebrates, GMPK is typically a highly conserved monomeric protein. wikipedia.org

Enzymes Catalyzing Xanthosine 5'-(trihydrogen diphosphate) Degradation

The degradation and processing of xanthosine nucleotides are handled by several "house-cleaning" enzymes that prevent the incorporation of these non-canonical bases into DNA and RNA.

Dinucleoside tetraphosphatases (Ap4Aase, EC 3.6.1.17) are enzymes that hydrolyze substrates with four phosphate (B84403) groups. nih.gov These enzymes asymmetrically cleave dinucleoside tetraphosphates, such as Ap4A, into AMP and ATP. Research on Ap4Aase from adrenal medulla cytosol shows it preferentially acts on tetraphosphate (B8577671) substrates and is inhibited by Gp4G (diguanosine tetraphosphate). nih.gov This suggests a specificity that could extend to analogous xanthosine compounds, such as a hypothetical P1,P4-di(xanthosine-5')-tetraphosphate, although direct enzymatic action on xanthosine-specific dinucleotides is not as extensively documented. The enzyme requires Mg²⁺ for its activity. nih.gov

A primary enzyme involved in the metabolism of xanthosine nucleotides is Inosine (B1671953) Triphosphate Pyrophosphatase (ITPase), encoded by the ITPA gene. nih.govdrugbank.com ITPase functions as a pyrophosphatase, hydrolyzing the phosphoanhydride bond between the alpha and beta phosphates of non-canonical purine nucleoside triphosphates. nih.gov Its substrates include Xanthosine 5'-triphosphate (XTP), which it breaks down into Xanthosine 5'-monophosphate (XMP) and inorganic pyrophosphate (PPi). nih.govnih.govwikipedia.org This action is crucial for cellular sanitation, preventing the accumulation of potentially mutagenic nucleotides. nih.govnih.gov The human ITPase is a homodimeric protein found in the cytoplasm. nih.gov

The term Xanthine (B1682287) Triphosphatase (XTPase) activity generally refers to the hydrolysis of XTP. While the well-characterized human ITPase hydrolyzes XTP to XMP and pyrophosphate, some enzymes within the broader ITPase-like family exhibit different cleavage patterns. nih.govebi.ac.uk Notably, certain prokaryotic non-canonical purine NTP phosphatases are capable of hydrolyzing substrates like XTP to their respective diphosphate derivatives. ebi.ac.uk This reaction, yielding Xanthosine 5'-(trihydrogen diphosphate) (XDP) and inorganic phosphate, represents an alternative degradation pathway for XTP, distinct from the pyrophosphorolysis catalyzed by human ITPase.

Kinetic Characterization of Relevant Enzymes

The efficiency and substrate preference of enzymes in XDP metabolism are defined by their kinetic parameters. These values, including the Michaelis constant (Kₘ) and catalytic rate (kcat), provide insight into the physiological roles of these enzymes.

EnzymeSubstrate(s)Kₘ (µM)kcat (s⁻¹)Source Organism / TissueCitation
Guanylate Kinase (BmGK)GMP30-Brugia malayi nih.gov
Guanylate Kinase (BmGK)dGMP38-Brugia malayi nih.gov
Dinucleoside TetraphosphataseAp4A1.6-Bovine Adrenal Medulla nih.gov
Dinucleoside TetraphosphataseGp4G (Ki)0.2-Bovine Adrenal Medulla nih.gov
ITPase (TbITPA)RTP (analogue)75100Trypanosoma brucei nih.gov

Data for specific human enzyme kinetics with xanthosine-based substrates is limited; values for analogous substrates or orthologous enzymes are presented.

Allosteric Regulation and Enzyme Specificity

The activity of enzymes metabolizing xanthosine nucleotides is tightly controlled through substrate specificity and allosteric regulation to meet cellular demands and prevent toxic buildup.

Guanylate Kinase (GMPK): Human GMPK is an indispensable enzyme whose activity is modulated by allosteric networking. nih.gov Its function can be affected by mutations located far from the active site, indicating a complex internal communication network that regulates its catalytic efficiency. nih.govnih.gov The enzyme follows a random sequential mechanism for substrate binding. nih.gov In some organisms, like the parasite Brugia malayi, GMPK activity is regulated by the presence of free Mg²⁺ ions and by GTP. nih.gov

Inosine Triphosphate Pyrophosphatase (ITPase): ITPase exhibits high specificity for non-canonical purine triphosphates, including ITP, dITP, and XTP. nih.govnih.gov It shows minimal to no activity toward canonical nucleotides like ATP or GTP, ensuring that it only targets aberrant purines for degradation. nih.gov The enzyme's activity is dependent on Mg²⁺ and can be competitively inhibited by adenine (B156593) derivatives. nih.gov The high affinity for its specific substrates is achieved through a deep binding pocket that accommodates the non-canonical purine base, allowing for precise catalytic action. nih.gov

Comparative Analysis with GTPase Specificity

Xanthosine 5'-(trihydrogen diphosphate) and its triphosphate counterpart, Xanthosine 5'-triphosphate (XTP), are structural analogues of Guanosine diphosphate (GDP) and Guanosine triphosphate (GTP), respectively. umaryland.edu The primary structural distinction lies at the C2 position of the purine ring, where xanthine possesses a keto group, whereas guanine (B1146940) has an amino group. This seemingly minor difference has significant implications for enzyme binding and function, particularly within the GTPase superfamily.

GTPases are critical molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. The binding and hydrolysis of GTP trigger conformational changes that regulate a vast array of cellular processes. The interaction with the guanine base is a key determinant of specificity. However, studies have shown that XTP can substitute for GTP in certain biological activities, such as supporting receptor-mediated adenylyl cyclase activation. Furthermore, XTP has been observed to competitively inhibit the binding of GTP to the retinal G-protein, transducin.

This competitive binding suggests that the nucleotide-binding pocket of some G-proteins can accommodate the xanthine base. The critical element for the GTPase switch mechanism is the presence of the terminal γ-phosphate on GTP, which coordinates with highly conserved regions known as Switch I (SI) and Switch II (SII). nih.gov The hydrolysis of this phosphate to form GDP leads to a conformational relaxation of these switch regions, turning the protein "off".

When considering XDP, its interaction with GTPases would be analogous to that of GDP. Lacking the γ-phosphate, XDP would be expected to bind to the inactive state of the enzyme. The specificity of a given GTPase for XDP over other nucleotide diphosphates (like ADP or CDP) would depend on the specific amino acid residues within the binding pocket that interact with the purine base. The substitution of the C2-amino group (in guanine) for a keto group (in xanthine) alters the hydrogen bonding pattern, which could lead to lower binding affinity in enzymes that have evolved high specificity for guanine nucleotides. Therefore, while XDP can fit into the binding site of some GTPases, the efficiency and functional consequences of this binding are likely to differ from that of the canonical GDP.

Altered Substrate Specificity in Mutant Enzymes

Mutations in the active or substrate-binding sites of enzymes can profoundly alter their specificity, leading to changes in substrate recognition and catalytic activity. This principle is well-documented in enzymes involved in purine metabolism and serves as a model for understanding potential alterations in enzymes that act on Xanthosine 5'-(trihydrogen diphosphate).

Studies on Aspergillus nidulans xanthine dehydrogenase, an enzyme that metabolizes purines, have identified specific point mutations that dramatically change its function. nih.gov For instance, a single mutation was found to cause the enzyme to oxidize a substrate analogue at a different position (C6 instead of C8), drastically reduce its affinity for its natural substrate hypoxanthine (B114508), and lose its ability to bind xanthine altogether. nih.gov Another study identified that mutations in residues Arg911 and Glu833, which are located in the substrate-binding pocket, are responsible for positioning the purine substrate correctly in relation to the enzyme's catalytic center. nih.gov Changes to these residues resulted in altered substrate hydroxylation patterns. nih.gov

These findings highlight how minor changes in the primary structure of an enzyme can lead to significant shifts in its substrate profile. In the context of XDP-metabolizing enzymes, a mutation could potentially:

Increase or decrease the enzyme's affinity for XDP compared to other nucleotides.

Alter the catalytic efficiency (k_cat/K_m) of the enzyme towards XDP.

Enable the enzyme to bind and process alternative substrates it would not normally recognize.

Research on other enzyme families further supports this concept. For example, specific mutations in the proprotein convertase PC2 have been shown to evoke large changes in its substrate specificity pattern. researchgate.net Similarly, two point mutations in human glutathione (B108866) transferase P1-1 were sufficient to enhance its peroxidase activity by 20-fold, demonstrating a significant shift in its catalytic preference. mdpi.com

These examples provide a clear framework for how the specificity of an enzyme for Xanthosine 5'-(trihydrogen diphosphate) could be engineered or could evolve naturally. A mutation that alters the hydrogen bonding network or the steric environment within the nucleotide-binding site could readily shift its preference away from or towards xanthine-based nucleotides.

Table 1: Mutant Enzyme Specificity

Enzyme Organism Mutation Effect on Specificity Reference
Xanthine Dehydrogenase Aspergillus nidulans Point mutation in structural gene Oxidizes 2-hydroxypurine (B1214463) at C6 instead of C8; reduced affinity for hypoxanthine; loss of xanthine binding. nih.gov
Xanthine Dehydrogenase Aspergillus nidulans Changes in Arg911 Alters position of hydroxylation on substrate analogue. nih.gov
Proprotein Convertase 2 (PC2) Not specified RE281GR (in S6 pocket) Caused the largest changes in the substrate specificity pattern. researchgate.net
Glutathione Transferase P1-1 Human Two point mutations 20-fold enhancement in non-selenium-dependent peroxidase activity. mdpi.com

Cellular and Molecular Functions of Xanthosine 5 Trihydrogen Diphosphate

Role in Cellular Signaling Pathways

The structural similarity of xanthosine (B1684192) nucleotides to guanine (B1146940) nucleotides allows them to interact with components of signaling cascades that are typically regulated by GTP. This interaction, however, often results in a modulation of the signaling output rather than a simple substitution, providing researchers with a means to probe the intricacies of these pathways.

Xanthosine 5'-triphosphate (XTP), the triphosphate analog of XDP, can substitute for Guanosine (B1672433) triphosphate (GTP) in mediating the activation of adenylyl cyclase by G-protein coupled receptors (GPCRs). umaryland.edu G-proteins, which are crucial intermediaries that relay signals from receptors to effector proteins like adenylyl cyclase, can be activated by various nucleotides, including those derived from xanthine (B1682287). umaryland.edu

Research utilizing a fusion protein of the β2-adrenergic receptor and the alpha subunit of the stimulatory G-protein (Gs) has demonstrated that XTP is less potent and efficient than GTP in inhibiting the formation of the receptor-G-protein complex and in activating adenylyl cyclase. nih.gov This suggests that while XTP can mimic GTP's function, the specific chemical structure of the purine (B94841) base plays a significant role in the efficiency of G-protein activation and subsequent downstream signaling. The enzyme inosine (B1671953) triphosphate pyrophosphatase (ITPase) is known to hydrolyze non-canonical purine nucleotides like XTP to their corresponding diphosphate (B83284) forms, which is a mechanism to prevent their accumulation in the nucleotide pool. umaryland.edu

Table 1: Comparative Effects of Purine Nucleotides on β2-Adrenergic Receptor/Gαs Fusion Protein

NucleotidePotency in Inhibiting Ternary Complex FormationEfficacy in Activating Adenylyl CyclaseReceptor-Regulated Hydrolysis
GTP HighHighYes
ITP Lower than GTPLower than GTPCorrelates with AC activity
XTP Lower than GTPLower than GTPNo evidence of regulation
This table summarizes findings from studies on a β2-adrenergic receptor-Gαs fusion protein, highlighting the differential effects of various purine nucleotides on G-protein coupling and effector activation. nih.gov

The differential effects of XTP on G-protein coupling compared to GTP indicate its role as a modulator of receptor-mediated signaling. nih.gov By competing with GTP for the nucleotide-binding site on G-proteins, XTP can alter the dynamics and output of the signaling cascade. For instance, in the visual transduction pathway, XTP has been shown to competitively inhibit the binding of GTP to transducin (Gt), the G-protein specific to photoreceptor cells.

Studies on the β2-adrenergic receptor have revealed that the efficacy of various receptor ligands (agonists) in stimulating adenylyl cyclase activity differs depending on whether GTP, ITP, or XTP is present. nih.gov This finding supports the concept that different ligands can stabilize distinct conformational states of the receptor, and the nature of the bound nucleotide can further influence which of these states is functionally active. nih.gov The use of non-canonical nucleotides like XTP has thus been instrumental in demonstrating the complexity of receptor-G-protein interactions and the concept of ligand-specific receptor conformations. nih.gov

Subcellular Localization and Compartmentation

The location of nucleotides within the cell is critical to their function. The distribution of xanthosine nucleotides is primarily cytosolic, with specific enzymes responsible for their metabolism found in this compartment.

Xanthosine 5'-triphosphate (XTP) has been identified in the cytoplasm of human cells. nih.gov Its precursor, xanthosine, is converted to Xanthosine monophosphate (XMP) in the cytosol by the phosphotransferase activity of cytosolic 5'-nucleotidase. The primary enzyme responsible for hydrolyzing XTP, inosine triphosphate pyrophosphatase (ITPase), is also localized in the cytoplasm. nih.gov The function of this enzyme is to "cleanse" the cytosolic nucleotide pool of non-canonical purines like XTP, converting them to their monophosphate forms and preventing their erroneous incorporation into nucleic acids. nih.gov This cytosolic localization places XDP and its related compounds in the primary compartment for many signal transduction pathways.

Table 2: Key Enzymes in Cytosolic Xanthosine Nucleotide Metabolism

EnzymeReactionCellular LocationFunction
Cytosolic 5'-nucleotidaseXanthosine + IMP → XMP + InosineCytosolSalvage of xanthosine to XMP
Inosine triphosphate pyrophosphatase (ITPase)XTP → XMP + PPiCytosolHydrolysis of non-canonical purine triphosphates
This table outlines the primary enzymes located in the cytoplasm that are involved in the synthesis and degradation of xanthosine nucleotides. nih.gov

Currently, there is a lack of direct scientific evidence to confirm the presence or a specific functional role of Xanthosine 5'-(trihydrogen diphosphate) or Xanthosine 5'-triphosphate within mitochondria. While some studies have explored the relationship between mitochondrial dysfunction and the activity of xanthine oxidase, an enzyme involved in purine degradation, this does not substantiate the localization of XDP within the organelle itself. nih.gov Research has identified a mitochondrial 5'(3')-deoxyribonucleotidase that can act on xantinylic acid, a precursor to xanthosine nucleotides, but this does not confirm the presence or function of the di- or triphosphate forms within mitochondria.

Regulation of Xanthosine 5 Trihydrogen Diphosphate Metabolic Flux

Transcriptional and Post-Transcriptional Control of Related Enzymes

The synthesis and degradation of XDP are catalyzed by a series of enzymes whose expression levels are tightly regulated at both the transcriptional and post-transcriptional levels. This control ensures that the cell can modulate its capacity for XDP metabolism over the long term in response to developmental cues or persistent environmental changes.

Similarly, the expression of IMP dehydrogenase (IMPDH), which converts IMP to XMP, and GMP synthase, which converts XMP to Guanosine (B1672433) monophosphate (GMP), is transcriptionally regulated. nih.gov Transcription factors that sense the levels of intracellular nucleotide pools can bind to promoter regions of these genes to either activate or repress their transcription, thereby adjusting the metabolic flux towards or away from XMP and its phosphorylated derivatives like XDP. nih.govdntb.gov.ua For example, under conditions of phosphate (B84403) starvation, some organisms exhibit widespread transcriptional changes in metabolic pathways to adapt, highlighting the role of nutrient availability in controlling the expression of metabolic enzymes. mdpi.com

Post-Transcriptional Regulation: Following transcription, the resulting messenger RNA (mRNA) transcripts can undergo further regulation before being translated into functional enzymes. This post-transcriptional control adds another layer of precision to the management of metabolic enzyme levels. Key mechanisms include:

Alternative Splicing: Pre-mRNA transcripts can be spliced in different ways to produce multiple protein isoforms from a single gene. This can result in enzymes with different kinetic properties or regulatory sensitivities.

mRNA Stability: The lifespan of an mRNA molecule in the cytoplasm determines how much protein can be synthesized from it. The stability of mRNAs for metabolic enzymes can be influenced by RNA-binding proteins and microRNAs that respond to cellular metabolic signals.

RNA Editing: In some cases, the nucleotide sequence of an mRNA can be altered after transcription. For instance, adenosine (B11128) deaminases acting on RNA (ADARs) can convert adenosine to inosine (B1671953), potentially changing the coding sequence and resulting in an enzyme with altered function. youtube.com

These regulatory mechanisms collectively ensure that the cellular machinery for XDP metabolism is appropriately tuned to the physiological needs of the cell.

Table 1: Key Enzymes in Xanthosine (B1684192) Nucleotide Metabolism and Their Regulation
EnzymeReaction CatalyzedPrimary Mode of RegulationRegulatory Factors/Signals
AmidophosphoribosyltransferasePRPP → 5-Phosphoribosylamine (Committed step in de novo purine (B94841) synthesis)Transcriptional Control, Feedback InhibitionInhibited by purine nucleotides (AMP, GMP, IMP) nih.gov
IMP Dehydrogenase (IMPDH)IMP → XMPTranscriptional Control, Feedback InhibitionInhibited by GMP; Activated by ATP nih.gov
GMP SynthaseXMP → GMPTranscriptional Control, Substrate AvailabilityRequires ATP for reaction
Xanthine (B1682287) Dehydrogenase/OxidaseHypoxanthine (B114508) → Xanthine → Uric AcidTranscriptional Control nih.govExpression can be regulated by inflammatory signals and metabolic stress nih.gov

Feedback Inhibition and Activation Mechanisms

Beyond the regulation of enzyme synthesis, the catalytic activity of key enzymes in the XDP metabolic network is subject to rapid, moment-to-moment control through allosteric mechanisms. wikipedia.orgnumberanalytics.com This allows for immediate adjustments in metabolic flux in response to fluctuations in the concentrations of substrates, products, or other metabolic indicators. Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, inducing a conformational change that either inhibits or activates the enzyme. wikipedia.orgyoutube.com

Feedback Inhibition: A primary mechanism for controlling the de novo purine synthesis pathway is feedback inhibition by its end products. nih.gov Amidophosphoribosyltransferase, the enzyme catalyzing the first committed step, is allosterically inhibited by purine ribonucleotides such as AMP, GMP, and IMP. nih.gov When the levels of these nucleotides are high, they bind to the enzyme and reduce its activity, thereby throttling the entire pathway and preventing the wasteful overproduction of purines. nih.gov Similarly, IMP dehydrogenase, the enzyme that channels IMP towards the synthesis of guanine (B1146940) nucleotides via XMP, is subject to feedback inhibition by GMP. This ensures that the synthesis of guanine nucleotides is halted when sufficient quantities are present.

Allosteric Activation: Conversely, allosteric activation ensures that metabolic pathways can be stimulated when needed. The activity of many metabolic enzymes is sensitive to the cell's energy status, often monitored by the relative levels of ATP, ADP, and AMP. For example, high levels of ATP, a purine nucleotide and the cell's main energy currency, can signal energy abundance and allosterically activate enzymes in biosynthetic pathways. In contrast, high levels of ADP or AMP signal a low energy state and can activate catabolic pathways to generate more ATP. In the context of purine synthesis, ATP is required for the conversion of XMP to GMP by GMP synthase, directly linking this pathway to the cell's energy status. The enzyme phosphofructokinase, while not in the purine pathway, serves as a classic example of complex allosteric regulation, being inhibited by the downstream product phosphoenolpyruvate (B93156) and activated by ADP. youtube.comnih.gov Similar principles of activation and inhibition by various nucleotides apply to regulate the flux through the xanthosine pathway. libretexts.org

These allosteric controls create a highly responsive system where the flow of metabolites through the XDP pathway can be finely tuned in real-time to maintain nucleotide pool balance.

Metabolic Crosstalk with Other Nucleotide Pools

The metabolic flux leading to and from XDP does not occur in isolation. It is intricately connected with other nucleotide pools, including those of adenine (B156593), guanine, and pyrimidines, as well as with other central metabolic pathways like the S-adenosylmethionine (SAM) cycle.

Xanthosine, the precursor nucleoside for XMP, can be generated from several sources, reflecting significant metabolic crosstalk:

Guanine Nucleotide Pool (GMP route): Xanthosine can be formed from the degradation of guanine nucleotides. researchgate.netresearchgate.net For instance, GMP can be dephosphorylated to guanosine, which is then converted to xanthosine. researchgate.net

Adenine Nucleotide Pool (AMP route): Adenine nucleotides can also be channeled towards xanthosine production. AMP can be converted to IMP, which is the direct precursor to XMP. researchgate.netresearchgate.net

The SAM Cycle (SAM route): The SAM cycle is crucial for methylation reactions. In this process, SAM is converted to S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine. This adenosine can enter the purine salvage pathway, be converted to AMP, and subsequently be used for xanthosine synthesis. researchgate.netresearchgate.net

Impact of Metabolic Perturbations on Xanthosine 5'-(trihydrogen diphosphate) Levels

The levels of XDP and other purine intermediates are sensitive to various metabolic perturbations, including nutrient availability, cellular stress, and disease states. These disturbances can significantly alter the metabolic flux, leading to either a depletion or an accumulation of xanthosine pathway intermediates.

Nutrient Availability: The availability of key nutrients is a critical determinant of metabolic flux. In the bacterium Corynebacterium ammoniagenes, an industrial overproducer of XMP, the production rate is profoundly affected by the carbon sources available. nih.gov A study using ³¹P NMR showed that the cellular energy status, reflected by ATP and ADP concentrations, and XMP production were dependent on the consumption of glucose and glutamic acid. When the preferred substrate (glutamic acid) was depleted, the cellular energy charge dropped, XMP production decreased, and the synthesis of the by-product hypoxanthine increased. nih.gov This demonstrates a direct link between carbon metabolism, cellular energy status, and the flux towards XMP.

Metabolic Stress: Conditions of intense metabolic stress, such as strenuous exercise or hypoxia, can lead to a rapid consumption of ATP. vu.edu.au This results in an accumulation of AMP, which is subsequently deaminated to IMP and then catabolized through the purine degradation pathway, passing through inosine, hypoxanthine, and xanthine. vu.edu.au This increased catabolic flux can alter the precursor pools available for XDP synthesis. Acute stress has been shown to affect energy metabolism and the levels of purine metabolites. nih.gov For instance, some forms of stress can lead to an accumulation of xanthosine, potentially as part of a protective response. researchgate.net

Table 2: Effects of Metabolic Perturbations on Purine Metabolism
PerturbationPrimary Metabolic EffectImpact on Xanthosine Pathway FluxObserved Outcome
Nutrient Limitation (e.g., specific carbon source depletion)Decreased cellular energy (ATP) levels nih.govReduced flux from IMP to XMP and GMP nih.govDecreased XMP production; increased purine degradation by-products (e.g., hypoxanthine) nih.gov
Intense Exercise / HypoxiaRapid ATP consumption, leading to increased AMP levels vu.edu.auIncreased purine catabolism through hypoxanthine and xanthine vu.edu.auDepletion of adenine nucleotide pools; potential alteration of precursor availability for XMP synthesis
Oxidative StressGeneration of reactive oxygen species (ROS) vu.edu.auIncreased purine degradation can generate ROS via xanthine oxidase vu.edu.auPotential for cellular damage and altered signaling, influencing enzyme expression and activity
Pharmacological Inhibition (e.g., IMPDH inhibitors)Blockade of the conversion of IMP to XMP researchgate.netDramatically reduced flux into the xanthosine/guanosine arms of the pathwayDepletion of XMP, XDP, GMP, and GTP pools

Comparative Biochemistry and Biological Distribution of Xanthosine 5 Trihydrogen Diphosphate

Occurrence and Metabolism in Prokaryotic Organisms (e.g., Escherichia coli)

In prokaryotic organisms such as Escherichia coli, the metabolism of xanthosine (B1684192) nucleotides is primarily centered around the synthesis of guanine (B1146940) nucleotides. The direct occurrence and specific metabolic pathways involving Xanthosine 5'-(trihydrogen diphosphate) (XDP) are not well-documented in the existing scientific literature. However, the metabolism of its precursor, Xanthosine 5'-monophosphate (XMP), is well-characterized and provides a basis for understanding the potential context of XDP.

XMP is a key intermediate in the de novo synthesis of purine (B94841) nucleotides. It is formed from Inosine (B1671953) 5'-monophosphate (IMP) through the action of IMP dehydrogenase. Subsequently, XMP is converted to Guanosine (B1672433) 5'-monophosphate (GMP) by the enzyme GMP synthase. This conversion is a critical step in maintaining the cellular pool of guanine nucleotides required for DNA and RNA synthesis.

While direct evidence for the formation of XDP is scarce, it could potentially be synthesized through the phosphorylation of XMP by a nucleoside monophosphate kinase. In general, nucleoside diphosphates are intermediates in the synthesis of nucleoside triphosphates, which serve as energy currency and precursors for nucleic acid polymerization. Therefore, it is plausible that XDP could be formed and subsequently phosphorylated to Xanthosine 5'-triphosphate (XTP). However, the specific enzymes catalyzing these reactions and the physiological significance of an XDP pool in E. coli remain to be elucidated.

The purine salvage pathway in E. coli also plays a role in the metabolism of xanthosine derivatives. Xanthine (B1682287) can be converted to XMP by xanthine-guanine phosphoribosyltransferase. This pathway allows the cell to recycle purine bases and is an energy-conserving alternative to de novo synthesis.

Key Enzymes in Prokaryotic Xanthosine Nucleotide Metabolism
EnzymeReactionOrganism
IMP dehydrogenaseInosine 5'-monophosphate (IMP) → Xanthosine 5'-monophosphate (XMP)Escherichia coli
GMP synthaseXanthosine 5'-monophosphate (XMP) → Guanosine 5'-monophosphate (GMP)Escherichia coli
Xanthine-guanine phosphoribosyltransferaseXanthine + PRPP → Xanthosine 5'-monophosphate (XMP)Escherichia coli

Presence and Functional Significance in Eukaryotic Organisms

Plant Metabolism (e.g., Coffea species)

In certain plant species, particularly those belonging to the Coffea genus, xanthosine and its derivatives are central to the biosynthesis of purine alkaloids, most notably caffeine (B1668208). scielo.br The metabolic pathways leading to caffeine production are well-studied, and they originate from purine nucleotides. scielo.br

The primary pathway for caffeine biosynthesis involves the methylation of xanthosine or XMP. frontierspartnerships.org Xanthosine is the initial substrate for the synthesis of caffeine and is derived from the purine nucleotide pool. researchgate.net Several routes for the formation of xanthosine have been proposed, including from IMP, AMP, and GMP. researchgate.net The conversion of XMP to xanthosine is catalyzed by a 5'-nucleotidase. nih.gov

The core pathway of caffeine biosynthesis proceeds through a series of N-methylations, with xanthosine being converted to 7-methylxanthosine (B1261978), then to 7-methylxanthine (B127787), theobromine (B1682246), and finally caffeine. scielo.br While the roles of xanthosine and XMP are clearly defined in this pathway, there is no evidence in the current literature to suggest the involvement of Xanthosine 5'-(trihydrogen diphosphate) (XDP) as an intermediate in caffeine biosynthesis or other aspects of purine metabolism in Coffea species.

Recent research in other plants like Arabidopsis thaliana has identified a specific xanthosine monophosphate phosphatase, indicating that the dephosphorylation of XMP is a regulated step and an entry point into purine catabolism. uni-hannover.de This further underscores the metabolic significance of XMP in plants.

Fungal Systems (e.g., Candida albicans)

While general purine metabolism is essential for fungal growth, providing precursors for nucleic acid synthesis and energy metabolism, the specific details of xanthosine diphosphate's role are unknown. It is plausible that, like other organisms, Candida albicans utilizes XMP as a precursor for guanine nucleotide biosynthesis. The potential for XDP to exist as an intermediate in the phosphorylation cascade from XMP to XTP is a reasonable hypothesis based on general nucleotide metabolism, but this has not been experimentally verified in Candida albicans.

Current research on novel antifungal strategies for Candida albicans has explored various cellular targets, including enzymes involved in essential metabolic pathways, but studies specifically investigating the enzymes that would produce or utilize XDP are lacking. nih.gov

Evolutionary Conservation and Divergence of Xanthosine 5'-(trihydrogen diphosphate) Pathways

Due to the significant lack of information on the occurrence and metabolic pathways of Xanthosine 5'-(trihydrogen diphosphate) (XDP) across different domains of life, a direct assessment of the evolutionary conservation and divergence of its specific pathways is not feasible.

However, we can infer evolutionary trends by examining the pathways of its immediate precursor, Xanthosine 5'-monophosphate (XMP). The conversion of IMP to XMP by IMP dehydrogenase and the subsequent conversion of XMP to GMP by GMP synthase are highly conserved steps in the de novo purine biosynthetic pathway found in prokaryotes and eukaryotes. This conservation highlights the fundamental importance of producing guanine nucleotides for all life.

The divergence in the metabolism of xanthosine derivatives is most evident in the specialized pathways found in certain plant species. The evolution of the caffeine biosynthetic pathway in plants like Coffea and Camellia represents a significant divergence, where xanthosine and its derivatives are channeled into the production of secondary metabolites. nih.gov This pathway is not found in most other organisms, indicating a more recent evolutionary development.

The enzymes involved in the purine salvage pathways, which can lead to the formation of XMP from xanthine or xanthosine, also show a degree of conservation, reflecting the universal need for efficient nutrient utilization.

Advanced Research Methodologies for Studying Xanthosine 5 Trihydrogen Diphosphate

Enzymatic Assays for Activity and Kinetic Studies

Enzymatic assays are fundamental for characterizing the enzymes that synthesize, degrade, or utilize XDP. infn.it These assays measure the rate of an enzyme-catalyzed reaction and are crucial for determining key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.govresearchgate.net Such studies provide insights into the enzyme's affinity for XDP and its catalytic efficiency. infn.it

A common approach involves monitoring the change in concentration of a substrate or product over time. For enzymes that use XDP, this could be achieved by measuring the formation of a product through spectrophotometry or high-performance liquid chromatography (HPLC). For example, if an enzyme transfers the terminal phosphate (B84403) of XDP to an acceptor molecule, the rate of reaction can be determined by quantifying the amount of Xanthosine (B1684192) monophosphate (XMP) produced.

Kinetic studies can also be used to investigate the effects of inhibitors on enzyme activity. nih.govresearchgate.net By analyzing how the reaction rate changes in the presence of different concentrations of an inhibitor, researchers can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (IC₅₀ or Kᵢ). nih.gov This information is vital for understanding how enzyme activity is regulated and for the development of therapeutic agents that might target XDP-related pathways. For instance, studies on xanthine (B1682287) oxidase, which catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, utilize kinetic analyses to screen for potential inhibitors. nih.gov

Below is an example data table from a hypothetical kinetic study of an enzyme utilizing XDP.

Substrate [XDP] (µM)Initial Velocity (V₀) (µM/min) without InhibitorInitial Velocity (V₀) (µM/min) with Competitive Inhibitor
100.500.29
200.830.50
401.250.83
801.671.25
1602.001.67

Structural Biology Approaches to Enzyme-Ligand Interactions

Understanding how XDP interacts with its target enzymes at an atomic level requires structural biology techniques. These methods provide three-dimensional snapshots of the enzyme-ligand complex, revealing the precise molecular interactions that govern binding and catalysis.

X-ray co-crystallography is a high-resolution technique used to determine the three-dimensional structure of a protein in complex with its ligand. This method involves crystallizing the target protein with XDP bound in its active site. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

This technique has been successfully applied to various nucleotide-binding proteins. nih.gov For example, the crystallization of a protein with a bound nucleotide analogue can reveal the specific amino acid residues involved in coordinating the base, the ribose, and the phosphate groups. nih.gov In the context of XDP, co-crystallography would identify the hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the binding of the xanthine base and the diphosphate (B83284) chain within the protein's binding pocket. This structural information is invaluable for understanding the basis of substrate specificity and for designing specific inhibitors or engineered enzymes with altered functions. Some small GTP-binding proteins can be mutated to selectively bind xanthine nucleotides, making them ideal targets for such structural studies. researchgate.net

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative and complement to X-ray crystallography, particularly for large and flexible enzyme complexes. nih.gov This technique involves flash-freezing purified enzyme-XDP complexes in a thin layer of vitreous ice and imaging them with an electron microscope. nih.gov Thousands of individual particle images are then computationally averaged to generate a high-resolution 3D reconstruction of the complex. nih.govnih.gov

Cryo-EM is particularly advantageous for studying dynamic multi-protein complexes or enzymes that are difficult to crystallize. It allows for the visualization of different conformational states of an enzyme as it binds to XDP and proceeds through its catalytic cycle. Recent advances in cryo-EM have enabled the determination of protein structures at near-atomic resolution, providing detailed views of active sites and ligand interactions. nih.govnih.gov This can reveal, for instance, how the binding of XDP induces conformational changes in the enzyme that are necessary for catalysis. nih.gov

Metabolomics and Fluxomics for Quantitative Analysis of Xanthosine 5'-(trihydrogen diphosphate)

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites, including XDP, within a biological sample. nih.gov Fluxomics, a related field, seeks to measure the rates of metabolic reactions, providing a dynamic view of cellular metabolism. semanticscholar.org

Quantitative analysis of XDP levels is typically performed using mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC-MS). This approach offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance metabolites like XDP from complex biological matrices. To achieve absolute quantification, an internal standard, often a stable isotope-labeled version of XDP (e.g., ¹³C₁₀, ¹⁵N₄-XDP), is added to the sample in a known amount. mdpi.com This allows for the correction of any sample loss or variation in instrument response.

Metabolic flux analysis (MFA) often utilizes the data from isotopic labeling experiments to calculate the rates of reactions throughout a metabolic network. semanticscholar.org By measuring the isotopic enrichment in XDP and other related metabolites over time, it is possible to build a computational model that quantifies the flux through the pathways that produce and consume XDP. This provides a system-level understanding of how metabolic resources are allocated and how these allocations change in response to genetic or environmental perturbations.

The table below illustrates typical data obtained from a targeted metabolomics experiment to quantify XDP in different cell types.

Cell TypeConditionXDP Concentration (pmol/10⁶ cells)
HepatocyteControl15.2 ± 1.8
HepatocyteDrug Treated8.5 ± 1.1
NeuronControl5.6 ± 0.7
NeuronStressed9.3 ± 1.2

Genetic and Molecular Manipulation in Model Organisms to Investigate Function

To definitively establish the physiological function of XDP and its associated enzymes, researchers turn to genetic and molecular manipulation in model organisms such as bacteria (E. coli), yeast (Saccharomyces cerevisiae), or mice. These approaches involve altering the expression of specific genes to observe the resulting phenotypic changes.

Conversely, overexpressing a gene can lead to an accumulation of XDP, which may also produce a discernible phenotype. A more sophisticated approach involves creating mutant versions of proteins that have altered affinities for xanthine nucleotides. For example, specific mutations in the nucleotide-binding pocket of G-proteins can switch their selectivity from guanine (B1146940) nucleotides to xanthine nucleotides. researchgate.net Expressing these mutant proteins in cells allows researchers to study the specific signaling pathways mediated by xanthine nucleotides like XDP, without the confounding effects of the much more abundant guanine nucleotides. researchgate.net These genetic tools are indispensable for dissecting the specific roles of XDP in complex biological processes.

Future Directions and Unexplored Research Avenues

Identification of Novel Enzymes and Regulatory Proteins in Xanthosine (B1684192) 5'-(trihydrogen diphosphate) Metabolism

The known enzymatic landscape of purine (B94841) metabolism includes several key players, but the specific enzymes and proteins that directly bind to and regulate the flux of Xanthosine 5'-(trihydrogen diphosphate) are not fully characterized. Future research should prioritize the discovery and characterization of novel proteins involved in XDP metabolism.

For instance, while enzymes like inosine (B1671953) triphosphate pyrophosphatase (ITPase) are known to hydrolyze xanthosine 5'-triphosphate (XTP) to its monophosphate form, potentially influencing the XDP pool, other dedicated enzymes may exist. hmdb.canih.gov In E. coli, xanthosine phosphorylase is involved in degrading purine nucleosides, but its direct interaction with the diphosphate (B83284) form is less clear. wikipedia.org Research into neurodegenerative conditions such as X-linked Dystonia-Parkinsonism (XDP disease) has identified alterations in various proteins, including RNA-binding proteins like SRSF2 and components of transcription complexes like TAF1. nih.govnih.gov A critical future avenue is to investigate whether these proteins, or others yet to be discovered, have a direct enzymatic or regulatory role in the metabolism of the chemical Xanthosine 5'-(trihydrogen diphosphate), thereby linking genetic disorders to specific metabolic perturbations.

Table 1: Potential Areas for Discovery of Novel Proteins in XDP Metabolism

Protein Category Potential Role Research Rationale Relevant Compounds
Novel Nucleotidases/Phosphatases Directly hydrolyze or modify XDP. The precise enzymes controlling the XDP to XMP (Xanthosine monophosphate) conversion are not fully elucidated. Xanthosine 5'-monophosphate
Kinases Phosphorylate XMP to XDP. Identifying specific kinases can uncover regulatory control points for XDP synthesis. Xanthosine 5'-monophosphate
RNA/DNA-binding Proteins Regulate the expression of metabolic enzymes. Proteins like SRSF2 are altered in XDP disease, suggesting a potential, though indirect, link to purine metabolism that needs exploration. nih.gov N/A

| Transcription Factors | Control the genetic expression of the purine salvage pathway. | The TAF1 protein, central to transcription, is implicated in XDP disease, pointing towards a need to understand its role in regulating metabolic gene networks. nih.gov | N/A |

Comprehensive Elucidation of Regulatory Networks Governing Xanthine (B1682287) Nucleotide Homeostasis

The maintenance of nucleotide pools is critical for cellular functions, and this process is tightly regulated through complex networks. nih.gov While general principles of purine nucleotide regulation, such as feedback inhibition, are understood, the specific networks governing the homeostasis of xanthine nucleotides, including XDP, are less defined. nih.govnih.gov

Future studies should aim to map the intricate regulatory interactions that control XDP levels. This includes identifying allosteric regulators of enzymes in the xanthine pathway and the transcription factors that respond to cellular XDP concentrations. nih.gov In some bacteria, the LysR-family transcription factor XanR has been shown to control the expression of the xan operon, which is involved in purine salvage leading to xanthine accumulation. nih.gov Elucidating analogous systems in eukaryotes could provide profound insights into how cells manage xanthine nucleotide pools under various physiological and stress conditions, such as the nitrosative or oxidative stress that can lead to nucleobase deamination. nih.govmdpi.com

Investigation of Xanthosine 5'-(trihydrogen diphosphate) Roles in Specific Physiological or Developmental Processes

The precise physiological and developmental roles of Xanthosine 5'-(trihydrogen diphosphate) are largely inferred rather than directly demonstrated. A significant area for future research is to move beyond its recognized role as a metabolic intermediate and investigate its function in specific cellular contexts.

The neurodegenerative disorder X-linked Dystonia-Parkinsonism (XDP) is genetically linked to the TAF1 gene, which is crucial for transcription. nih.govresearchgate.net This genetic association suggests that dysregulation of transcriptional processes may impact purine metabolism, hinting at a critical role for xanthine nucleotides in neuronal development and maintenance. nih.govnih.gov Future investigations should directly probe the function of XDP in neurodevelopmental processes. nih.gov Furthermore, studies have shown that xanthosine, the precursor to XDP, can promote the in vivo expansion of mammary stem cells, suggesting a role for this purine derivative in cell proliferation and tissue maintenance. ebi.ac.uk This opens up the unexplored possibility that XDP itself could be involved in regulating stem cell activity or other developmental pathways.

Development of Advanced Bioanalytical Tools for Xanthosine 5'-(trihydrogen diphosphate) Detection and Quantification

Progress in understanding the roles of XDP is contingent upon the ability to accurately measure its concentration in various biological samples. While established techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are powerful for global proteomics and metabolomics, there is a need for the development of more targeted, sensitive, and high-throughput bioanalytical tools specifically for XDP. nih.govmdpi.com

Future research should focus on creating robust assays that can quantify XDP levels in complex biological matrices, such as cell lysates and tissues, with high precision. researchgate.net This could involve the development of specific antibodies for immunoassays, novel aptamers, or advanced mass spectrometry techniques with tailored internal standards. Such tools would be invaluable for studying the dynamics of XDP metabolism in real-time and for correlating its levels with specific physiological states or disease pathologies.

Table 2: Comparison of Potential Bioanalytical Methods for XDP Quantification

Method Principle Potential Advantages Current Limitations for XDP
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by chromatography followed by mass-based detection and fragmentation. High specificity and sensitivity; capable of multiplexing. nih.gov Requires sophisticated instrumentation; lack of dedicated, commercially available standards and protocols for XDP.
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary. High separation efficiency; low sample consumption. mdpi.com May have lower sensitivity compared to MS-based methods for low-abundance metabolites.
Immunoassays (e.g., ELISA) Detection using specific antibodies. High throughput and cost-effective. Requires the development of highly specific monoclonal antibodies against XDP, which are not currently available.

| Aptamer-based Biosensors | Use of synthetic nucleic acid ligands (aptamers) that bind to a specific target. | High specificity and affinity; can be integrated into various sensor platforms. | Requires de novo selection and validation of aptamers that can specifically recognize XDP. |

Systems Biology Approaches to Model Xanthosine 5'-(trihydrogen diphosphate) Metabolism in Cellular Contexts

To fully comprehend the role of Xanthosine 5'-(trihydrogen diphosphate) within the complex web of cellular biochemistry, systems biology approaches are indispensable. mdpi.com The creation of detailed mathematical and computational models of metabolic networks can help predict metabolic fluxes and understand how perturbations in one area affect the entire system. nih.gov

Future research should focus on constructing and validating genome-scale metabolic models that explicitly include the pathways involving XDP. mdpi.com By integrating multi-omics data—such as transcriptomics, proteomics, and metabolomics—these models can simulate the dynamics of xanthine nucleotide metabolism in different cellular environments or disease states. mdpi.comnih.gov For example, creating patient-specific metabolic models could help decipher how genetic variations, like those seen in COL6-related dystrophies or other metabolic disorders, lead to specific metabolic vulnerabilities and pathway dependencies. mdpi.comresearchgate.net Such models would be powerful predictive tools for identifying bottlenecks, understanding regulatory control, and formulating hypotheses about the function of XDP in cellular health and disease. nih.gov

Q & A

Q. What enzymatic reactions involve xanthosine 5'-triphosphate (XTP) in nucleotide metabolism?

XTP participates in two key enzymatic pathways:

  • Hydrolysis : Inosine/xanthosine triphosphatase (EC 3.6.1.73) catalyzes the conversion of XTP to xanthosine 5'-diphosphate (XDP) and inorganic phosphate, a critical step in purine salvage pathways .
  • Biosynthesis : GMP synthetase (EC 6.3.5.2) uses XTP's precursor, xanthosine 5'-monophosphate (XMP), which is aminated to GMP via glutamine hydrolysis and ATP-dependent catalysis. This reaction is essential for guanine nucleotide synthesis . Methodological Note: To study these reactions, use coupled enzyme assays with spectrophotometric monitoring (e.g., NADH/NAD+ transitions) or HPLC to quantify substrate/product ratios .

Q. How can researchers quantify XMP levels in metabolic studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is a validated method for separating and quantifying XMP in biological extracts. Pre-column derivatization or ion-pair chromatography enhances resolution . For protein normalization in enzyme preparations, the Bradford assay (λ = 595 nm) is recommended .

Q. What is the structural basis for distinguishing xanthosine phosphates in nomenclature?

The Oxford Dictionary of Biochemistry specifies:

  • Xanthosine 5'-triphosphate (XTP) : Symbolized as Xao5′PPP or pppX, with three phosphate groups esterified at the 5'-OH .
  • Xanthosine 5'-diphosphate (XDP) : Denoted as Xao5′PP or ppX. Methodological Note: Use nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm phosphorylation states and avoid ambiguity in structural reports .

Advanced Research Questions

Q. How can nonhydrolyzable XTP analogs be synthesized to study GTPase function?

  • Synthesis : React xanthosine 5'-monophosphate (XMP) N-methylimidazolide with methylenediphosphonic acid or imidodiphosphonic acid to produce β,γ-methylene-XTP or β,γ-imido-XTP, respectively. These analogs resist hydrolysis due to modified phosphate linkages .
  • Application : Use these analogs in prenylation assays (e.g., Rab5D136N mutant studies) to isolate GTPase-dependent signaling without interference from hydrolysis. Monitor binding via fluorescence polarization or radiolabeled substrates .

Q. What experimental strategies resolve contradictions in XTP-dependent metabolic flux in pathogens like Mycobacterium tuberculosis?

  • Isotope Tracing : Employ ¹³C-labeled glucose or glutamine to track XTP incorporation into nucleotide pools via LC-MS .
  • Genetic Knockdowns : Use CRISPR interference to silence xpt (XTP phosphorylase) and measure metabolic bottlenecks via metabolomic profiling .
  • Inhibitor Studies : Apply acivicin (a glutamine analog) to uncouple GMP synthetase’s glutaminase and synthetase domains, revealing ATP-dependent coupling mechanisms .

Q. How do researchers analyze the kinetic parameters of inosine/xanthosine triphosphatase (EC 3.6.1.73)?

  • Steady-State Kinetics : Perform Michaelis-Menten assays with varying XTP concentrations, measuring phosphate release via malachite green colorimetry (λ = 620 nm) .
  • Pre-Steady-State Kinetics : Use rapid-quench flow systems to capture transient intermediates. Data fitting with Burk plots or computational models (e.g., COPASI) can distinguish sequential vs. ping-pong mechanisms .

Q. What structural biology techniques elucidate XTP-binding sites in enzymes?

  • X-ray Crystallography : Co-crystallize enzymes (e.g., GMP synthetase) with XTP or analogs. Soak crystals in heavy atom derivatives (e.g., HgCl₂) for phase determination .
  • Cryo-EM : For large complexes, use single-particle analysis to resolve conformational changes upon XTP binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.